N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide
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Overview
Description
The compound seems to be a derivative of 4,5,6,7-tetrahydrobenzo[d]thiazole . Tetrahydrobenzo[d]thiazoles have been studied for their potential as dual kinase inhibitors of CK2 and GSK3β .
Synthesis Analysis
The synthesis of similar compounds involves the design of a novel lead from a compound identified in silico as a dual kinase inhibitor against CK2 and GSK3β . The structural analogs of the lead are designed and confirmed by pharmacophore mapping and molecular docking .Molecular Structure Analysis
The molecular structure of similar compounds suggests that the presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in dual kinase inhibition .Scientific Research Applications
Application Summary
PTEN (Phosphatase and Tensin Homolog)
is a tumor suppressor protein that plays a crucial role in regulating cell growth and preventing cancer. CK2 and GSK3β cooperatively phosphorylate PTEN, leading to its deactivation. Inhibition of both kinases simultaneously is essential to prevent PTEN deactivation more efficiently .
Results and Outcomes
Dual Kinase Inhibitory Activity
Future Directions
properties
IUPAC Name |
3-methylsulfanyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS2/c1-10-6-7-13-14(8-10)21-16(17-13)18-15(19)11-4-3-5-12(9-11)20-2/h3-5,9-10H,6-8H2,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKZSDDNBJOEKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC(=CC=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide |
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